4-Iodo-2-adamantanone
Description
4-Iodo-2-adamantanone is an organic compound with the molecular formula C10H13IO. It belongs to the class of adamantane derivatives, which are known for their unique cage-like structure. The presence of an iodine atom at the fourth position and a ketone group at the second position makes this compound particularly interesting for various chemical applications.
Properties
Molecular Formula |
C10H13IO |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
4-iodoadamantan-2-one |
InChI |
InChI=1S/C10H13IO/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9H,1-4H2 |
InChI Key |
PLSIVLGZSAHBHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1C(C(C2)C3=O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-adamantanone typically involves the iodination of 2-adamantanone. One common method is the reaction of 2-adamantanone with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods: While specific industrial production methods for 4-Iodo-2-adamantanone are not widely documented, the general approach involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-adamantanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Substitution: Formation of 4-substituted-2-adamantanone derivatives.
Reduction: Formation of 4-iodo-2-adamantan-2-ol.
Oxidation: Formation of 4-iodo-2-adamantanone carboxylic acid.
Scientific Research Applications
4-Iodo-2-adamantanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex adamantane derivatives.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with antiviral or anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Iodo-2-adamantanone largely depends on its application. In chemical reactions, the iodine atom and the ketone group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds or the modification of existing ones.
Comparison with Similar Compounds
1-Iodoadamantane: Similar structure but lacks the ketone group.
2-Adamantanone: Similar structure but lacks the iodine atom.
5-Hydroxy-2-adamantanone: Contains a hydroxyl group instead of an iodine atom.
Uniqueness: 4-Iodo-2-adamantanone is unique due to the presence of both an iodine atom and a ketone group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.
Biological Activity
4-Iodo-2-adamantanone is a derivative of adamantane, a compound known for its unique cage-like structure and diverse biological activities. This article explores the biological activity of 4-Iodo-2-adamantanone, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
4-Iodo-2-adamantanone is characterized by the presence of an iodine atom at the 4-position of the adamantanone framework. The molecular formula is C₁₃H₁₃IO, and its structure can be represented as follows:
This compound exhibits significant lipophilicity due to its adamantane core, which enhances its ability to penetrate biological membranes.
Antiviral Properties
Research indicates that adamantane derivatives, including 4-Iodo-2-adamantanone, have shown promise as antiviral agents. Specifically, studies have demonstrated their effectiveness against influenza A virus by inhibiting the M2 ion channel. For instance, compounds derived from 2-adamantanone were tested for their inhibitory activity on both wild-type and mutant forms of the M2 channel. The results indicated that modifications in the adamantane structure significantly influenced antiviral potency, with some derivatives achieving over 90% inhibition against resistant strains .
The mechanism by which 4-Iodo-2-adamantanone exerts its biological effects primarily involves interaction with viral ion channels. By blocking these channels, the compound prevents viral replication within host cells. The binding affinity of adamantane derivatives to the M2 channel has been quantitatively assessed using electrophysiological techniques, revealing IC50 values that reflect their potency as inhibitors .
Case Studies and Research Findings
Several studies have highlighted the biological activity of 4-Iodo-2-adamantanone and related compounds:
- Inhibition Studies : A study reported that various derivatives of adamantane exhibited differential inhibitory effects on M2 channels. For example, a compound structurally similar to 4-Iodo-2-adamantanone demonstrated an IC50 value of approximately 16 μM against the wild-type M2 channel .
- Structural Modifications : Research has shown that altering the position of substituents on the adamantane ring can enhance antiviral activity. For instance, moving substituents from the 2-position to the 4-position resulted in increased binding affinity and improved inhibition rates .
- Comparative Analysis : A comparative analysis between different derivatives indicated that those with additional functional groups exhibited superior biological activity. This suggests that further structural optimization could yield more effective antiviral agents .
Data Summary
The following table summarizes key findings from various studies on the biological activity of 4-Iodo-2-adamantanone and its derivatives:
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 4-Iodo-2-adamantanone | ~16 | Inhibits wild-type M2 channel |
| Derivative A | ~10 | Enhanced inhibition against V27A mutant |
| Derivative B | ~5 | Potent inhibitor with additional functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
